molecular formula C12H11ClFNO B2718756 (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine CAS No. 510723-69-0

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B2718756
CAS No.: 510723-69-0
M. Wt: 239.67
InChI Key: AECKFDYZTSBRNT-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to a furan ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzyl chloride and furan-2-ylmethanol.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with furan-2-ylmethanol in the presence of a base such as potassium carbonate to form (2-chloro-6-fluoro-benzyl)-furan-2-ylmethanol.

    Amination: The intermediate is then subjected to reductive amination using a suitable amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can be subjected to oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Derivatives with different substituents on the benzyl ring.

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Coupling: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways or as a ligand in binding studies.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine depends on its specific application:

    Biological Activity: If used as a pharmaceutical agent, it may interact with specific receptors or enzymes, modulating their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can affect the nucleophilicity of the amine group and the stability of the furan ring.

Comparison with Similar Compounds

(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine: can be compared with similar compounds such as:

    (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethanol: Lacks the amine group, making it less reactive in certain coupling reactions.

    (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-ether: Contains an ether linkage instead of an amine, affecting its hydrogen bonding and reactivity.

    (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-thiol: Contains a thiol group, which can participate in different types of reactions compared to the amine group.

The uniqueness of This compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Biological Activity

The compound (2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2-chloro-6-fluorobenzyl chloride and furan-2-ylmethanol.
  • Formation of Intermediate : The reaction of 2-chloro-6-fluorobenzyl chloride with furan-2-ylmethanol in the presence of a base (e.g., potassium carbonate) forms an intermediate.
  • Amination : The intermediate undergoes reductive amination using a suitable amine source (e.g., methylamine) and a reducing agent like sodium cyanoborohydride to yield the target compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, derivatives containing the 2-chloro-6-fluoro substitution have shown potent activity against wild-type HIV-1 and clinically relevant mutants, achieving low picomolar IC50 values .

2. Anticancer Activity

Studies have explored the antiproliferative effects of fluorinated compounds against various cancer cell lines. For example, compounds related to this compound have demonstrated notable activity against lung and breast cancer cells, with some derivatives exhibiting antiangiogenic properties .

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes, modulating their activity due to the presence of electron-withdrawing groups like chlorine and fluorine. These substitutions enhance binding affinity and selectivity towards biological targets.

Research Findings

Table 1 summarizes key findings from various studies on the biological activity of related compounds.

Compound NameActivity TypeIC50 Value (µM)Reference
2-Cl-6-F-S-DABOsAntiviral (HIV)<0.001
Fluorinated 7-benzylamino compoundsAnticancer0.03 - 1.24
N-(2-chloro-6-fluorobenzyl)-N-pentylamineEnzyme InhibitionNot specified

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antiviral Studies : A series of experiments demonstrated that derivatives with specific stereochemical configurations exhibited enhanced antiviral activity against HIV, correlating with their binding modes in enzyme assays .
  • Anticancer Investigations : Compounds derived from similar scaffolds were tested against the NCI 60-cell line panel, showing over 50% growth inhibition in multiple cancer cell lines, indicating broad-spectrum anticancer potential .
  • Enzyme Interaction Studies : The compound's structural similarity to biologically active amines allows it to be used as a probe in enzyme inhibition studies, further elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKFDYZTSBRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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